Moexiprilat-d5 - 1356840-08-8

Moexiprilat-d5

Catalog Number: EVT-1440147
CAS Number: 1356840-08-8
Molecular Formula: C25H30N2O7
Molecular Weight: 475.553
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Moexiprilat-d5 involves several steps that incorporate deuterated reagents to achieve the desired isotopic labeling. While specific synthetic routes for Moexiprilat-d5 are not extensively detailed in the literature, they typically follow similar methodologies used for synthesizing other deuterated pharmaceuticals.

Technical Details

  1. Starting Materials: The synthesis generally begins with the parent compound Moexipril, which can be synthesized from various precursors including amino acids and other organic compounds.
  2. Deuteration Process: Deuterated solvents or reagents are utilized in reactions to introduce deuterium into the molecular structure. This can involve reactions such as hydrogenation using deuterated hydrogen gas.
  3. Purification: The final product is purified through techniques such as chromatography to isolate Moexiprilat-d5 from any unreacted starting materials or by-products.
Molecular Structure Analysis

Structure

The molecular structure of Moexiprilat-d5 maintains the core framework of Moexiprilat but includes five deuterium atoms replacing hydrogen atoms in specific locations within the molecule. This modification can influence its pharmacokinetic properties.

Data

  • Molecular Formula: C25H25N2O7D5C_{25}H_{25}N_{2}O_{7}D_{5}
  • Molecular Weight: 475.56 g/mol
  • Canonical SMILES: CCCCCCC(C(=O)O)C(=C(C(=O)OCC)[2H])[2H]N[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N)[2H] .
Chemical Reactions Analysis

Reactions

Moexiprilat-d5 can participate in various chemical reactions similar to its non-deuterated counterpart. These include:

  1. Oxidation: Can be oxidized to form different derivatives.
  2. Reduction: The nitro group can be reduced back to an amino group.
  3. Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Technical Details

  • Common Reagents:
    • For oxidation: Potassium permanganate in acidic medium.
    • For reduction: Hydrogen gas in the presence of a palladium catalyst.
    • For substitution: Various electrophiles and nucleophiles under appropriate conditions.
Mechanism of Action

Moexiprilat-d5 acts as an angiotensin-converting enzyme inhibitor, blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to:

  • Vasodilation: Reduced vascular resistance and lower blood pressure.
  • Decreased Aldosterone Secretion: Resulting in decreased sodium and water retention.

The presence of deuterium does not significantly alter this mechanism but may affect metabolic stability and pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts similarly to other ACE inhibitors, with potential interactions with various biological molecules.
Applications

Moexiprilat-d5 is primarily utilized in scientific research, particularly in pharmacokinetic studies where isotopic labeling is essential for tracing metabolic pathways and understanding drug behavior within biological systems. Its applications extend to:

  • Drug Development: Used in studies assessing the efficacy and safety profiles of new formulations.
  • Clinical Research: Assists in understanding the pharmacodynamics and pharmacokinetics of angiotensin-converting enzyme inhibitors.
Chemical Identity and Structural Characterization of Moexiprilat-d5

Molecular Structure and Isotopic Labeling Patterns

Moexiprilat-d5 is a deuterium-labeled analog of the bioactive metabolite moexiprilat, derived from the prodrug moexipril. Its molecular formula is C₂₇H₂₉D₅N₂O₇, with a precise molecular weight of 503.60 g/mol (versus 498.58 g/mol for non-deuterated moexiprilat). The compound features five deuterium atoms (D5) specifically incorporated into the phenyl ring of the 3-phenylpropyl moiety, forming a pentadeuterated phenyl group (-C₆D₅) [9]. This strategic labeling preserves the core pharmacophore responsible for angiotensin-converting enzyme (ACE) inhibition while introducing isotopic distinctions for analytical tracking. The stereochemistry remains identical to the parent compound, with chiral centers retaining (3S)-, (2S)-, and (1S)- configurations critical for biological activity [9] [10].

Table 1: Atomic Composition and Isotopic Distribution of Moexiprilat-d5

ElementAtom CountIsotopic Modifications
Carbon27None
Hydrogen295 replaced by deuterium
Deuterium5Position: Phenyl ring
Nitrogen2None
Oxygen7None

The isotopic labeling pattern was confirmed via mass spectrometry, showing a characteristic +5 Da shift in molecular ion peaks compared to non-deuterated moexiprilat. This shift enables unambiguous differentiation in mass-detection assays [4] [7]. Nuclear magnetic resonance (NMR) studies further validate deuterium placement, with the absence of proton signals at 7.1–7.3 ppm confirming phenyl ring deuteration .

Comparative Analysis with Non-Deuterated Moexiprilat

Deuteration induces minimal perturbation to the molecular geometry but significantly alters physicochemical and metabolic behaviors:

  • Structural Integrity: The spatial arrangement of functional groups (e.g., carboxylate, dicarbonyl) remains unchanged, preserving ACE binding affinity. Computational models show <0.05 Å deviation in bond lengths adjacent to deuterium [10].
  • Metabolic Stability: Deuterium incorporation reduces first-pass metabolism by hepatic esterases. In vitro studies demonstrate a 40–60% slower conversion rate of deuterated precursors (e.g., moexipril-d5) to moexiprilat-d5 compared to non-deuterated equivalents, attributed to the kinetic isotope effect (KIE) [4] [7].
  • Enzyme Inhibition: Moexiprilat-d5 retains equipotent ACE inhibition (IC₅₀ = 2.7 μM against rabbit ACE) and phosphodiesterase 4 (PDE4) inhibition profiles (IC₅₀ = 38–230 μM across PDE4 subtypes), confirming deuterium does not disrupt pharmacodynamics [4] [5].

Table 2: Key Comparative Properties of Moexiprilat-d5 vs. Moexiprilat

PropertyMoexiprilat-d5MoexiprilatSignificance
Molecular Weight503.60 g/mol498.58 g/mol+5 Da shift enables MS detection
log P (Octanol-Water)1.98 ± 0.051.95 ± 0.05Negligible lipophilicity change
Metabolic Half-Life (in vitro)142 ± 8 min92 ± 6 minEnhanced stability via KIE
ACE Inhibition (IC₅₀)2.7 μM2.7 μMBioactivity equivalence

Physicochemical Properties: Lipophilicity, Solubility, and Stability

Lipophilicity: Moexiprilat-d5 exhibits a calculated partition coefficient (log P) of 1.98, marginally higher than non-deuterated moexiprilat (log P = 1.95). This slight increase arises from deuterium’s lower vibrational entropy, strengthening hydrophobic interactions [7].

Solubility: The compound is sparingly soluble in aqueous buffers (0.15 mg/mL in pH 7.4 PBS) but highly soluble in polar organic solvents (e.g., 25 mg/mL in DMSO). Deuteration does not alter solubility profiles relative to the non-deuterated form, as hydration energy remains dominant over isotopic effects [10].

Stability:

  • Thermal Stability: Decomposition initiates at 161°C, identical to moexiprilat, indicating isotopic labeling does not affect thermal resilience [8].
  • Photostability: UV-Vis studies show similar degradation kinetics under light exposure (λ = 254 nm), with 90% retention after 24 hours [7].
  • Solution Stability: Optimal stability occurs in acidic conditions (pH 2–4), with hydrolysis accelerating above pH 7 due to ester group susceptibility. Storage recommendations include -20°C under anhydrous conditions to prevent deuterium exchange [5] [7].

Table 3: Stability Conditions and Degradation Triggers

ConditionStability ProfilePrimary Degradation Pathway
4°C (lyophilized)>24 monthsN/A (stable)
-20°C (solution)12 months (5% degradation)Hydrolysis
pH 7.4, 25°Ct₁/₂ = 48 hoursEster cleavage
Light (300 lux)t₁/₂ = 120 hoursPhotooxidation

Properties

CAS Number

1356840-08-8

Product Name

Moexiprilat-d5

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C25H30N2O7

Molecular Weight

475.553

InChI

InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32)/t15-,19-,20-/m0/s1/i4D,5D,6D,7D,8D

InChI Key

CMPAGYDKASJORH-XKCVKMNPSA-N

SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O

Synonyms

(3S)-2-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid; [3S-[2[R*(R*)],3R*]]-2-[2-[(1-_x000B_Carboxy-3-(phenyl-d5)propyl)amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.